molecular formula C16H13NO2S B12114814 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]phenol

4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]phenol

Cat. No.: B12114814
M. Wt: 283.3 g/mol
InChI Key: YEJZAHUGHUWCID-UHFFFAOYSA-N
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Description

4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]phenol is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound features a methoxyphenyl group attached to the thiazole ring, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]phenol typically involves the reaction of 2-methoxyphenyl isothiocyanate with 4-hydroxybenzaldehyde under basic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents or nitrating agents can be used for electrophilic substitution.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]phenol involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity to specific receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]phenol is unique due to the presence of both the thiazole ring and the methoxyphenyl group, which confer distinct chemical and biological properties. The combination of these functional groups can lead to enhanced biological activity and specificity compared to similar compounds.

Properties

Molecular Formula

C16H13NO2S

Molecular Weight

283.3 g/mol

IUPAC Name

4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]phenol

InChI

InChI=1S/C16H13NO2S/c1-19-15-5-3-2-4-13(15)14-10-20-16(17-14)11-6-8-12(18)9-7-11/h2-10,18H,1H3

InChI Key

YEJZAHUGHUWCID-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)C3=CC=C(C=C3)O

Origin of Product

United States

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